3-tert-Butyldimethylsilyl-2-propyn-1-ol
Overview
Description
3-tert-Butyldimethylsilyl-2-propyn-1-ol is a chemical compound with the molecular formula C9H18OSi. It is an aliphatic terminal alkyne, often used in organic synthesis as a protecting group for alcohols. This compound is known for its versatility in various chemical reactions and applications, making it a valuable component in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyldimethylsilyl-2-propyn-1-ol typically involves the reaction of tert-butyldimethylsilyl chloride with propargyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyldimethylsilyl-2-propyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to yield alkanes or alkenes.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes or alkenes .
Scientific Research Applications
3-tert-Butyldimethylsilyl-2-propyn-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-tert-Butyldimethylsilyl-2-propyn-1-ol involves its ability to act as a protecting group for alcohols. The silyl group shields the hydroxyl group from participating in unwanted reactions, allowing for selective transformations in complex synthetic sequences. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)-2-propyn-1-ol: Similar in structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
tert-Butyldimethyl(2-propynyloxy)silane: Another compound with a similar silyl protecting group but different functional groups.
Uniqueness
3-tert-Butyldimethylsilyl-2-propyn-1-ol is unique due to its specific combination of a tert-butyldimethylsilyl group and a terminal alkyne. This combination provides stability and reactivity, making it a valuable tool in organic synthesis. Its ability to act as a versatile protecting group sets it apart from other similar compounds .
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-9(2,3)11(4,5)8-6-7-10/h10H,7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFBEXRZAZEBTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373815 | |
Record name | 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120789-51-7 | |
Record name | 3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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